

Irbesartan impurity 14-d4 CAS number inquiry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Irbesartan impurity 14-d4*

Cat. No.: *B15141488*

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Technical Guide: Irbesartan Impurity 14-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **Irbesartan impurity 14-d4**, a deuterated analog of Irbesartan impurity 14. This impurity is primarily utilized as an internal standard in the development and validation of analytical methods for the quantification of Irbesartan and its related substances in pharmaceutical formulations and biological matrices. Its stable isotope-labeled nature allows for precise and accurate quantification by mass spectrometry-based techniques, minimizing variations from sample preparation and matrix effects.

Chemical Identity and CAS Number Inquiry

Irbesartan impurity 14-d4 is chemically known as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4. A specific CAS (Chemical Abstracts Service) number for this deuterated compound is not consistently available in public databases. Instead, the CAS number of the non-labeled parent compound, 133690-91-2, is frequently used as a reference.^{[1][2]} It is crucial for researchers to verify the identity and purity of the standard from the supplier's certificate of analysis.

Physicochemical Data

Quantitative data for **Irbesartan impurity 14-d4** is typically provided by the supplier in a Certificate of Analysis (CoA). While a specific CoA with comprehensive quantitative data was

not publicly available at the time of this writing, the following table summarizes the key physicochemical properties based on available information.

Property	Value	Reference
Chemical Name	4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4	-
Synonyms	Irbesartan Impurity 14-d4	[1]
Molecular Formula	C ₁₄ H ₆ D ₄ N ₄	[1]
Molecular Weight	238.29 g/mol	[1]
CAS Number (Reference)	133690-91-2 (non-deuterated)	[1][2]
Appearance	White to off-white solid	-
Purity	Typically >98% (as specified by supplier)	-
Isotopic Enrichment	Typically >99 atom % D (as specified by supplier)	-
Storage	2-8°C, protected from light	-

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Irbesartan impurity 14-d4** are not extensively published. However, based on established methods for the analysis of Irbesartan and its impurities, a general analytical workflow can be proposed.

Proposed Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the quantification of **Irbesartan impurity 14-d4** and the non-deuterated Irbesartan impurity 14 in various matrices.

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions (adapted from methods for Irbesartan and its impurities):

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size) is a suitable starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient program should be optimized to achieve separation from Irbesartan and other potential impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 μ L.

3. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Irbesartan impurity 14 and **Irbesartan impurity 14-d4** need to be determined by direct infusion of the standards.
 - For Irbesartan Impurity 14 ($C_{14}H_{10}N_4$): The precursor ion would be $[M+H]^+$ at m/z 235.1. Product ions would be determined from fragmentation studies.
 - For **Irbesartan Impurity 14-d4** ($C_{14}H_6D_4N_4$): The precursor ion would be $[M+H]^+$ at m/z 239.1. Product ions would be determined from fragmentation studies.
- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

4. Sample Preparation:

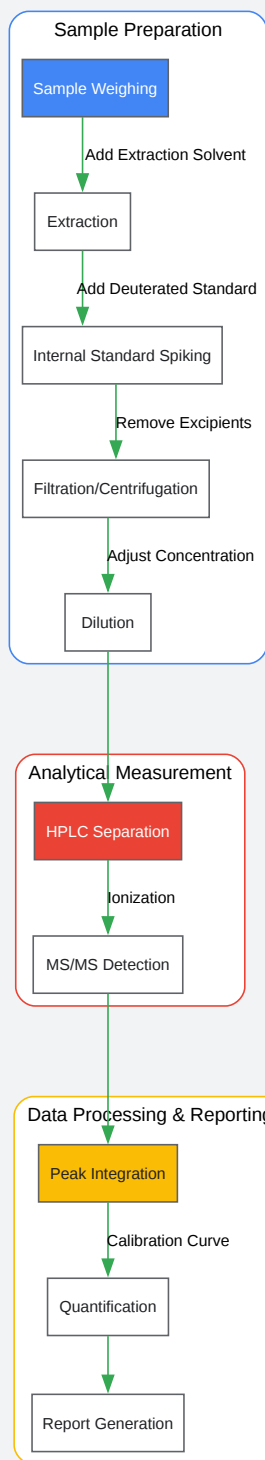
- **Standard Solutions:** Prepare stock solutions of **Irbesartan impurity 14-d4** in a suitable organic solvent like acetonitrile or methanol. Prepare working solutions by serial dilution in the mobile phase.
- **Sample Extraction (from a solid dosage form):**
 - Weigh and finely powder a representative number of tablets.
 - Accurately weigh a portion of the powder equivalent to a specific amount of Irbesartan.
 - Disperse the powder in a suitable extraction solvent (e.g., a mixture of acetonitrile and water).
 - Spike with a known concentration of **Irbesartan impurity 14-d4** internal standard.
 - Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
 - Centrifuge or filter the solution to remove excipients.
 - Dilute the supernatant/filtrate to an appropriate concentration for HPLC-MS/MS analysis.

Visualizations

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical product using a deuterated internal standard.

Workflow for Pharmaceutical Impurity Analysis

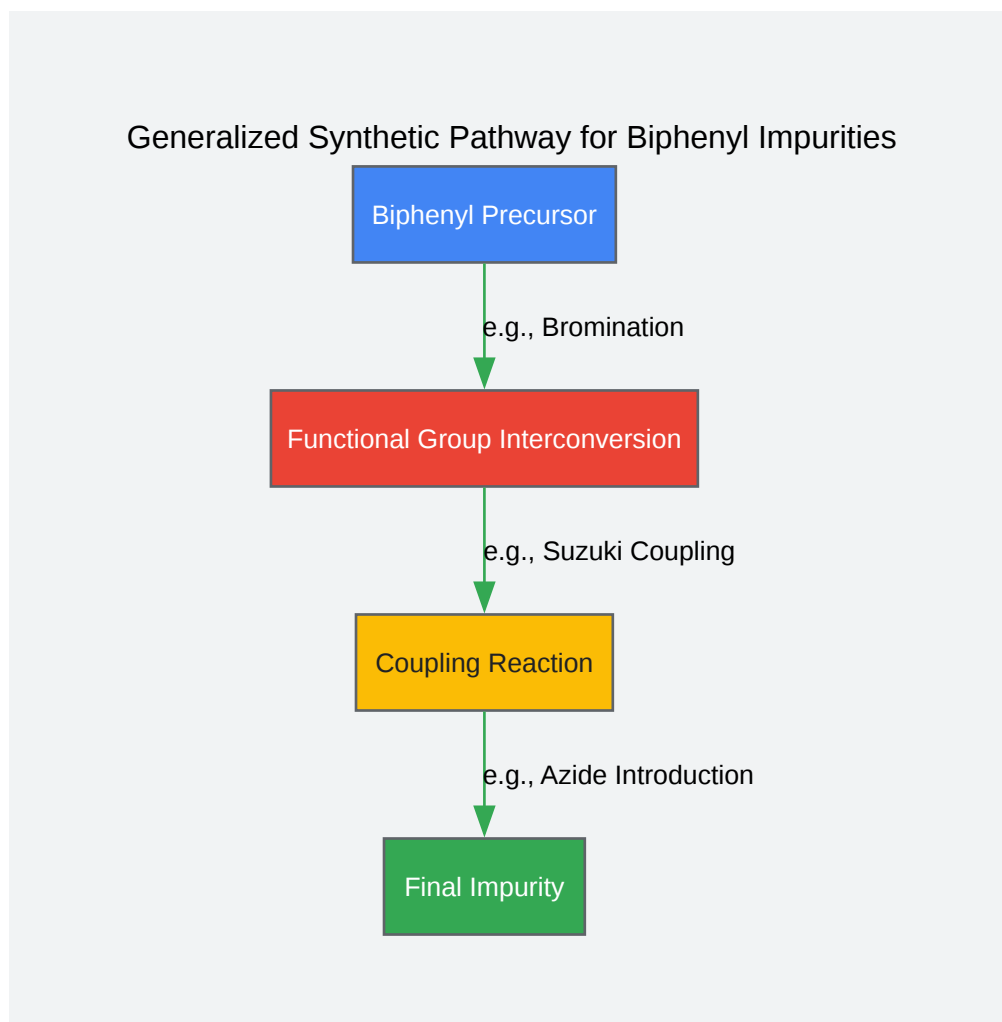


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Caption: A logical workflow for the quantitative analysis of pharmaceutical impurities.

Signaling Pathway (Illustrative)

As **Irbesartan impurity 14-d4** is a chemical standard and not a pharmacologically active agent with a known signaling pathway, a diagram illustrating a logical relationship in its synthesis is provided below. This diagram outlines a generalized synthetic approach to related impurities.



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Caption: A generalized synthetic pathway for related biphenyl impurities.

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References

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- To cite this document: BenchChem. [Irbesartan impurity 14-d4 CAS number inquiry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141488#irbesartan-impurity-14-d4-cas-number-inquiry]

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